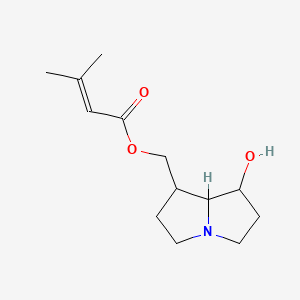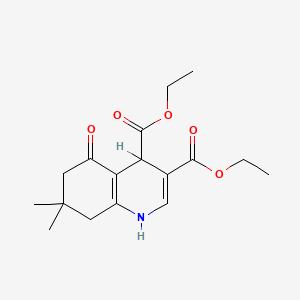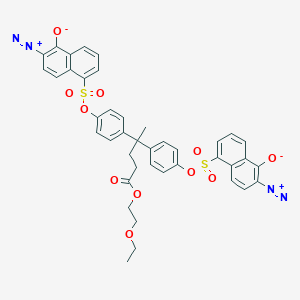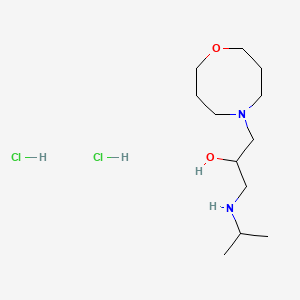
Tetrahydro-alpha-(((1-methylethyl)amino)methyl)-2H-1,5-oxazocine-5(6H)-ethanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-alpha-(((1-methylethyl)amino)methyl)-2H-1,5-oxazocine-5(6H)-ethanol dihydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes an oxazocine ring and an ethanol group. It is often studied for its potential biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-alpha-(((1-methylethyl)amino)methyl)-2H-1,5-oxazocine-5(6H)-ethanol dihydrochloride typically involves multiple steps, including the formation of the oxazocine ring and the introduction of the ethanol group. Common synthetic routes may involve the use of starting materials such as amino alcohols and cyclic ethers. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-alpha-(((1-methylethyl)amino)methyl)-2H-1,5-oxazocine-5(6H)-ethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in compounds with different functional groups.
Aplicaciones Científicas De Investigación
Tetrahydro-alpha-(((1-methylethyl)amino)methyl)-2H-1,5-oxazocine-5(6H)-ethanol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a potential drug candidate.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of Tetrahydro-alpha-(((1-methylethyl)amino)methyl)-2H-1,5-oxazocine-5(6H)-ethanol dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrahydro-alpha-(((1-methylethyl)amino)methyl)-2H-1,5-oxazocine-5(6H)-methanol
- Tetrahydro-alpha-(((1-methylethyl)amino)methyl)-2H-1,5-oxazocine-5(6H)-propanol
Uniqueness
Tetrahydro-alpha-(((1-methylethyl)amino)methyl)-2H-1,5-oxazocine-5(6H)-ethanol dihydrochloride is unique due to its specific structure, which includes an ethanol group. This structural feature may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may also influence its reactivity and interactions with molecular targets, making it a valuable compound for various scientific studies.
Propiedades
Número CAS |
104317-86-4 |
|---|---|
Fórmula molecular |
C12H28Cl2N2O2 |
Peso molecular |
303.27 g/mol |
Nombre IUPAC |
1-(1,5-oxazocan-5-yl)-3-(propan-2-ylamino)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C12H26N2O2.2ClH/c1-11(2)13-9-12(15)10-14-5-3-7-16-8-4-6-14;;/h11-13,15H,3-10H2,1-2H3;2*1H |
Clave InChI |
GEFHWVLCGASBLA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(CN1CCCOCCC1)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


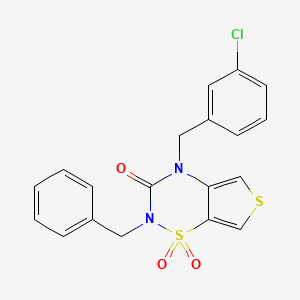
![Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt](/img/structure/B12752831.png)
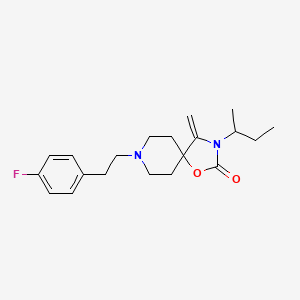
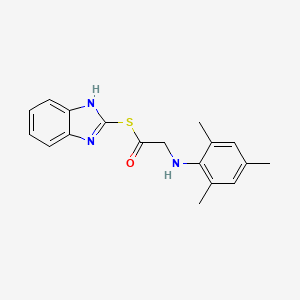
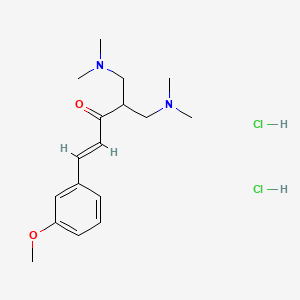

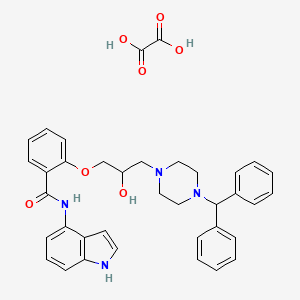
![lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12752859.png)

